molecular formula C13H19N5O3S B2438116 ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 1014074-23-7

ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2438116
CAS No.: 1014074-23-7
M. Wt: 325.39
InChI Key: XITWSMNABZNYOS-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C13H19N5O3S and its molecular weight is 325.39. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-6-21-12(19)8(2)22-13-15-14-10(18(13)4)9-7-17(3)16-11(9)20-5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITWSMNABZNYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both pyrazole and triazole moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and an ethyl ester functionality, contributing to its chemical versatility. The presence of the methoxy and methyl groups enhances its solubility and bioavailability, potentially influencing its biological activity.

Structural Formula

Ethyl 2 5 3 methoxy 1 methyl 1H pyrazol 4 yl 4 methyl 4H 1 2 4 triazol 3 yl thio propanoate\text{Ethyl 2 5 3 methoxy 1 methyl 1H pyrazol 4 yl 4 methyl 4H 1 2 4 triazol 3 yl thio propanoate}

Key Features

  • Thioether linkage : Enhances reactivity and potential interactions with biological targets.
  • Pyrazole and triazole rings : Known for various biological activities, including antifungal and anticancer properties.

Antifungal Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity. This compound is expected to follow this trend due to its structural similarities with known antifungal agents.

Table 1: Comparative Antifungal Activity of Triazole Derivatives

Compound NameStructure FeaturesAntifungal ActivityUnique Aspects
Ethyl 2-thioacetateBasic thioester structureModerateSimpler structure
5-Bromo-Triazole DerivativeHalogenated triazoleHighEnhanced reactivity
Ethyl 2-((5-(3-methoxy...))Pyrazole & triazolePotentially highUnique combination

Anticancer Activity

Studies have highlighted that compounds containing pyrazole and triazole moieties can inhibit various cancer cell lines. For instance, modifications on the triazole ring have shown enhanced potency against certain cancer targets.

Case Study: Triazole Modifications

In a study examining the structure–activity relationship (SAR) of triazole derivatives, it was found that specific substitutions on the triazole ring led to increased potency against cancer cells. The introduction of methyl groups significantly improved biochemical activity in assays targeting cancer pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Cell Cycle Disruption : Triazoles may interfere with mitotic processes in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate clearance rates and high oral bioavailability in animal models.

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (mL/min/kg)8.4 – 22.6
Oral Bioavailability (%)63 – 92
Volume of Distribution (L/kg)Moderate

Q & A

Basic: What synthetic methodologies are optimal for producing ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate with high purity?

Answer:
The synthesis involves sequential heterocyclic ring formation and thioether linkage. Key steps include:

  • Triazole Core Synthesis : Cyclization of thiosemicarbazide derivatives under reflux in ethanol, followed by alkylation with methyl iodide to introduce the 4-methyl group on the triazole ring .
  • Pyrazole Substitution : Coupling 3-methoxy-1-methylpyrazole via nucleophilic aromatic substitution (SNAr) at the triazole C5 position, requiring anhydrous conditions and a base like K₂CO₃ .
  • Thioether Formation : Reacting the triazole-thiol intermediate with ethyl 2-bromopropanoate in DMF at 60–70°C, monitored by TLC for completion .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Basic: What analytical techniques are critical for structural validation of this compound and its intermediates?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–3.9 ppm), methyltriazole (δ 2.5–2.7 ppm), and propanoate ester (δ 1.3–1.5 ppm for CH₃). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 352.12) .
  • Elemental Analysis : Deviations >0.3% in C/H/N/S indicate impurities .
  • X-ray Crystallography : Resolves stereoelectronic effects in crystalline intermediates, critical for confirming regiochemistry of thioether linkages .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Variable Substituents : Systematically modify the pyrazole (e.g., replace methoxy with ethoxy or halogen) and triazole (e.g., 4-methyl vs. 4-phenyl) groups. Synthesize analogs via parallel library approaches .
  • Biological Assays : Test analogs for antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activity. Compare with the parent compound .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity. Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or DHFR .

Advanced: What mechanisms underlie the compound’s reported biological activities, and how can contradictions in activity data be resolved?

Answer:

  • Mechanistic Hypotheses : Anticancer activity may involve ROS generation (via thioether oxidation) or kinase inhibition. Conflicting data in literature (e.g., variable IC₅₀ values) often arise from assay conditions (e.g., serum concentration, cell passage number) .
  • Resolution Strategies :
    • Dose-Response Curves : Use 8-point dilution series to minimize false positives.
    • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (Annexin V/PI) .
    • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed propanoate derivatives) that may contribute to observed effects .

Advanced: How does the compound’s stability under physiological conditions impact its experimental applications?

Answer:

  • pH Stability : The ester group hydrolyzes rapidly at pH >8 (e.g., in intestinal fluid). Use buffered solutions (pH 7.4) for in vitro assays. For in vivo studies, consider prodrug strategies (e.g., tert-butyl esters) .
  • Thermal Stability : Degrades above 80°C (TGA data). Store at –20°C in anhydrous DMSO .
  • Light Sensitivity : The thioether moiety may oxidize under UV light. Use amber vials and conduct reactions under inert gas .

Advanced: What comparative data exist for analogs with modified triazole/pyrazole substituents?

Answer:

Analog Modification Bioactivity (vs. Parent) Source
Ethyl 2-((5-(3-ethoxy-1-ethyl-...Ethoxy, ethyl on pyrazole2× higher COX-2 inhibition
Methyl 2-((5-(3-chloro-1-methyl-...Chloro substitutionImproved MIC against E. coli
4-Phenyltriazole variant4-phenyl instead of 4-methylReduced solubility, similar IC₅₀

Advanced: How can researchers address low yields in the thioether coupling step?

Answer:

  • Catalysis : Add KI (10 mol%) to facilitate bromide displacement .
  • Solvent Optimization : Use DMF instead of THF for polar intermediates .
  • Temperature Control : Maintain 60–70°C; higher temps promote side reactions (e.g., ester hydrolysis) .
  • Workup : Extract unreacted thiol with NaOH (1M) to isolate product .

Advanced: What in silico tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts moderate bioavailability (TPSA 85 Ų, LogP 2.1) and CYP3A4 metabolism .
  • ProTox-II : Flags potential hepatotoxicity (LD₅₀ 350 mg/kg in rats) .
  • MD Simulations (GROMACS) : Models blood-brain barrier permeability; results suggest limited CNS uptake due to high polar surface area .

Advanced: How to resolve spectral overlaps in NMR characterization of regioisomers?

Answer:

  • 2D NMR : Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of substituents .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled triazole to distinguish N-methyl vs. N-methoxy signals .
  • Crystallography : Compare experimental XRD data with predicted structures (Mercury 4.0) .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein melting point shifts .
  • Knockdown Models : siRNA-mediated gene silencing (e.g., EGFR) to assess loss of compound efficacy .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for autoradiography in tissue sections .

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